2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide
CAS No.: 478067-38-8
Cat. No.: VC6716120
Molecular Formula: C16H12ClF5N2O3S
Molecular Weight: 442.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478067-38-8 |
|---|---|
| Molecular Formula | C16H12ClF5N2O3S |
| Molecular Weight | 442.79 |
| IUPAC Name | 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) |
| Standard InChI Key | ANELNYLPZRTDSG-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for similar compounds in this class typically involves a combination of aromatic rings, sulfonamide groups, and acetamide functionalities. For example, 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide has a molecular formula of C14H16ClF3N2O3S and a molecular weight of 384.8 g/mol . The molecular weight and formula of the specific compound would depend on its exact structure, which is not detailed in the available sources.
Synthesis and Chemical Reactions
The synthesis of such compounds often involves the reaction of a sulfonamide with an amine in the presence of a suitable catalyst or reagent. The specific conditions and reagents used can vary based on the desired substituents and the functional groups present.
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(cyclohexylmethylamino)acetamide
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Potential Applications
Compounds with similar structures are often explored for their biological activity, including antimicrobial, antiviral, or anticancer properties. The presence of trifluoromethyl groups and sulfonamide functionalities can contribute to their pharmacological profiles by enhancing lipophilicity and interacting with biological targets.
Data Table: Similar Compounds
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